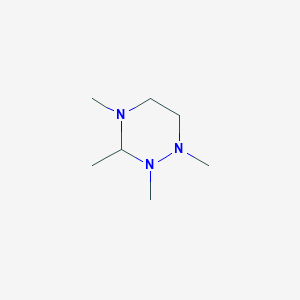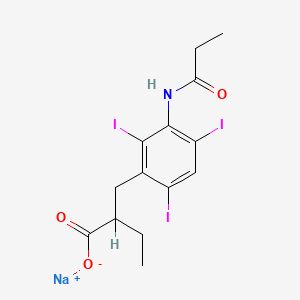
alpha-Ethyl-3-propionamido-2,4,6-triiodohydrocinnamic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3-(3-propionylamino-2,4,6-triiodophenyl)propanoic acid sodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of iodine atoms, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-(3-propionylamino-2,4,6-triiodophenyl)propanoic acid sodium salt involves multiple steps, typically starting with the iodination of a phenyl ring. The introduction of the propionylamino group is achieved through a series of substitution reactions. The final step involves the formation of the sodium salt, which enhances the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound often employs large-scale iodination and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can optimize the production process, reducing the time and cost associated with the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-(3-propionylamino-2,4,6-triiodophenyl)propanoic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.
Substitution: The iodine atoms can be substituted with other functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
2-Ethyl-3-(3-propionylamino-2,4,6-triiodophenyl)propanoic acid sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in biochemical assays and as a labeling agent due to its iodine content.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Ethyl-3-(3-propionylamino-2,4,6-triiodophenyl)propanoic acid sodium salt exerts its effects involves its interaction with specific molecular targets. The iodine atoms play a crucial role in these interactions, often participating in halogen bonding and other non-covalent interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-3-(3-acetylamino-2,4,6-triiodophenyl)propanoic acid sodium salt
- 2-Ethyl-3-(3-butyrylamino-2,4,6-triiodophenyl)propanoic acid sodium salt
Uniqueness
Compared to similar compounds, 2-Ethyl-3-(3-propionylamino-2,4,6-triiodophenyl)propanoic acid sodium salt is unique due to its specific propionylamino group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it particularly valuable in certain applications, such as diagnostic imaging and biochemical assays.
Properties
CAS No. |
69382-16-7 |
|---|---|
Molecular Formula |
C14H15I3NNaO3 |
Molecular Weight |
648.98 g/mol |
IUPAC Name |
sodium;2-[[2,4,6-triiodo-3-(propanoylamino)phenyl]methyl]butanoate |
InChI |
InChI=1S/C14H16I3NO3.Na/c1-3-7(14(20)21)5-8-9(15)6-10(16)13(12(8)17)18-11(19)4-2;/h6-7H,3-5H2,1-2H3,(H,18,19)(H,20,21);/q;+1/p-1 |
InChI Key |
JWTDQMZNYKKRHR-UHFFFAOYSA-M |
Canonical SMILES |
CCC(CC1=C(C(=C(C=C1I)I)NC(=O)CC)I)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Phenyl-3-[(prop-2-yn-1-yl)amino]but-2-en-1-one](/img/structure/B14473210.png)
![N,7-Dimethyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B14473216.png)
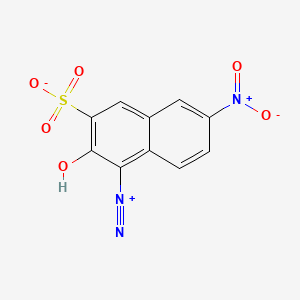
![6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine](/img/structure/B14473226.png)
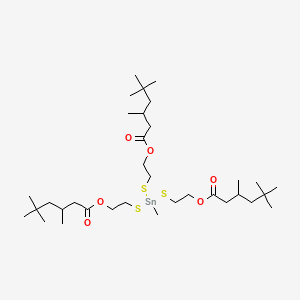




![Acetic acid, [4-(1,3-dioxolan-2-yl)phenoxy]-, ethyl ester](/img/structure/B14473257.png)

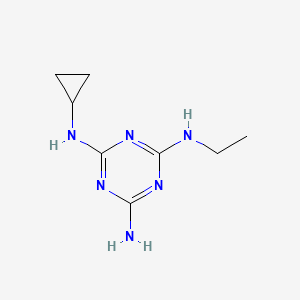
![2-nitro-5-[(Z)-2-phenyl-1-(trichloromethylsulfonyl)ethenyl]furan](/img/structure/B14473276.png)
